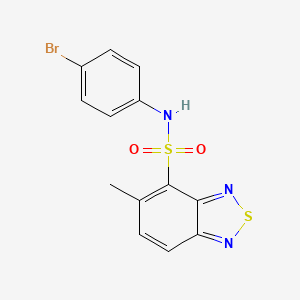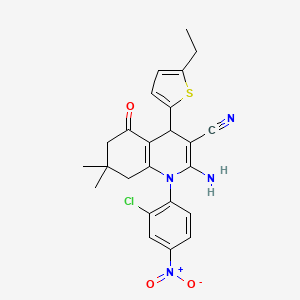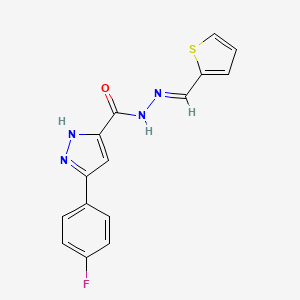![molecular formula C31H27ClN4O3S B11639601 N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)
N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophényl)-5-cyano-6-({[(4-éthylphényl)carbamoyl]méthyl}sulfanyl)-4-(4-méthoxyphényl)-2-méthylpyridine-3-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un cycle pyridine substitué par divers groupes fonctionnels, ce qui en fait un sujet d’intérêt pour les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(4-chlorophényl)-5-cyano-6-({[(4-éthylphényl)carbamoyl]méthyl}sulfanyl)-4-(4-méthoxyphényl)-2-méthylpyridine-3-carboxamide implique généralement des réactions organiques en plusieurs étapes
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés complexes impliquent souvent l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-chlorophényl)-5-cyano-6-({[(4-éthylphényl)carbamoyl]méthyl}sulfanyl)-4-(4-méthoxyphényl)-2-méthylpyridine-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l’oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, par exemple en réduisant le groupe cyano en amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, modifiant ses substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l’hydrure de lithium et d’aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH jouent un rôle crucial dans la détermination de l’issue de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire différents acides carboxyliques, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étude de ses interactions avec les molécules biologiques et son potentiel en tant qu’outil biochimique.
Médecine : Investigation de ses effets thérapeutiques potentiels et de ses mécanismes d’action.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux ou procédés chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Potential use in the development of new materials or chemical processes.
Mécanisme D'action
Le mécanisme d’action de la N-(4-chlorophényl)-5-cyano-6-({[(4-éthylphényl)carbamoyl]méthyl}sulfanyl)-4-(4-méthoxyphényl)-2-méthylpyridine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent affecter diverses voies biochimiques, conduisant aux effets observés. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires peuvent inclure d’autres dérivés de la pyridine avec différents substituants. Voici quelques exemples :
- N-(4-chlorophényl)-5-cyano-6-(méthylsulfanyl)-4-(4-méthoxyphényl)-2-méthylpyridine-3-carboxamide
- N-(4-chlorophényl)-5-cyano-6-(éthylsulfanyl)-4-(4-méthoxyphényl)-2-méthylpyridine-3-carboxamide
Unicité
L’unicité de la N-(4-chlorophényl)-5-cyano-6-({[(4-éthylphényl)carbamoyl]méthyl}sulfanyl)-4-(4-méthoxyphényl)-2-méthylpyridine-3-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques uniques par rapport aux autres composés similaires.
Propriétés
Formule moléculaire |
C31H27ClN4O3S |
|---|---|
Poids moléculaire |
571.1 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C31H27ClN4O3S/c1-4-20-5-11-23(12-6-20)35-27(37)18-40-31-26(17-33)29(21-7-15-25(39-3)16-8-21)28(19(2)34-31)30(38)36-24-13-9-22(32)10-14-24/h5-16H,4,18H2,1-3H3,(H,35,37)(H,36,38) |
Clé InChI |
ASTCLWVSROYXNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11639536.png)
![N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11639550.png)
![2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11639552.png)
![5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione](/img/structure/B11639555.png)

![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11639571.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)



![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
